

Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry

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Compound of Interest

Compound Name: 2-chloro-N-phenylaniline

Cat. No.: B072502

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Abstract

This application note provides a detailed protocol and fragmentation analysis of **2-chloro-N-phenylaniline** using electron ionization mass spectrometry (EI-MS). Understanding the fragmentation pattern is crucial for the identification and characterization of this compound in various matrices. The primary fragmentation pathways involve the loss of the chlorine atom and the elimination of hydrogen chloride. This document outlines the experimental procedure for acquiring mass spectra and presents a detailed interpretation of the fragmentation data.

Introduction

2-chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an aromatic amine that can be found as an impurity or a synthetic intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Mass spectrometry is a powerful analytical technique for the sensitive and selective detection and identification of such compounds. Electron ionization is a common ionization technique that provides reproducible fragmentation patterns, which act as a molecular fingerprint. This note details the expected fragmentation of **2-chloro-N-phenylaniline** under EI conditions. The molecular weight of **2-chloro-N-phenylaniline** is 203.67 g/mol, with a molecular formula of $C_{12}H_{10}ClN$ [1].

Experimental Protocol

This section outlines a general procedure for the analysis of **2-chloro-N-phenylaniline** using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **2-chloro-N-phenylaniline** in a suitable solvent such as methanol or acetonitrile.
- **Working Solutions:** Prepare a series of working solutions by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with the same solvent.
- **Sample Extraction (if applicable):** For analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

2. GC-MS Instrumentation and Conditions

- **Gas Chromatograph:** A standard GC system equipped with a capillary column is suitable.
- **Column:** A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended.
- **Injector:**
 - Injection Mode: Splitless
 - Injector Temperature: 280 °C
 - Injection Volume: 1 µL
- **Oven Temperature Program:**
 - Initial Temperature: 150 °C, hold for 1 minute
 - Ramp: 10 °C/min to 300 °C
 - Final Hold: 5 minutes at 300 °C
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Mass Spectrometer:** A quadrupole or ion trap mass spectrometer.
- **Ionization Mode:** Electron Ionization (EI)

- Ionization Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-300
- Scan Speed: 1000 amu/s

Results and Discussion

The electron ionization mass spectrum of **2-chloro-N-phenylaniline** is characterized by a prominent molecular ion peak and two major fragment ions. A summary of the key ions and their proposed structures is presented in Table 1.

Table 1: Mass Spectrometry Fragmentation Data for **2-chloro-N-phenylaniline**

m/z	Relative Abundance	Proposed Fragment	Ion Structure
203/205	High	$[M]^+$	$[C_{12}H_{10}ClN]^+$
168	Moderate	$[M - Cl]^+$	$[C_{12}H_{10}N]^+$
167	Moderate	$[M - HCl]^+$	$[C_{12}H_9N]^+$

The mass spectrum of **2-chloro-N-phenylaniline** shows a strong molecular ion peak ($[M]^+$) at m/z 203, which is often the base peak[2]. The presence of a chlorine atom is indicated by the isotopic peak at m/z 205, with an intensity of approximately one-third of the m/z 203 peak, corresponding to the natural abundance of the ^{37}Cl isotope.

The two primary fragmentation pathways observed are the loss of a chlorine radical ($Cl\cdot$) and the elimination of a neutral hydrogen chloride (HCl) molecule[2].

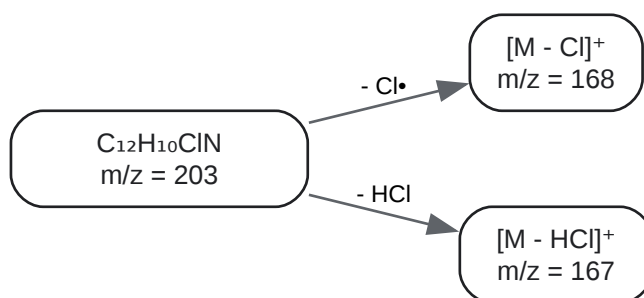
- Loss of Chlorine Radical: The cleavage of the C-Cl bond results in the formation of a fragment ion at m/z 168, corresponding to the $[M - Cl]^+$ ion.

- Loss of Hydrogen Chloride: The elimination of HCl leads to the formation of a fragment ion at m/z 167, corresponding to the $[M - HCl]^+$ ion. This is a common fragmentation pathway for ortho-substituted chloroanilines.

The relative abundance of the ions at m/z 168 and 167 provides characteristic information for the identification of **2-chloro-N-phenylaniline**.

Fragmentation Pathway Diagram

The proposed fragmentation pathway of **2-chloro-N-phenylaniline** under electron ionization is illustrated in the following diagram.

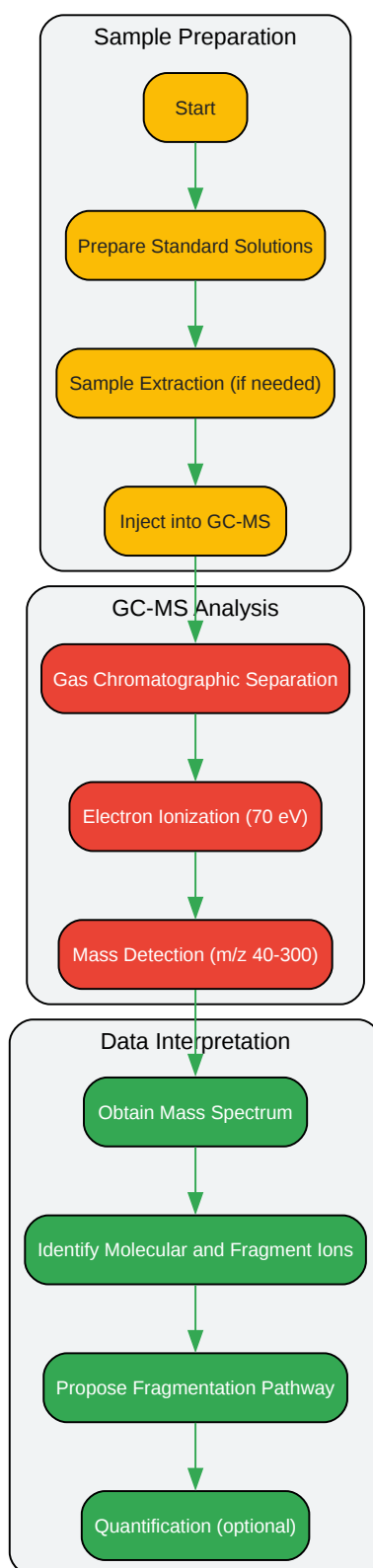


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Caption: Proposed EI fragmentation of **2-chloro-N-phenylaniline**.

Experimental Workflow

The logical flow of the experimental and data analysis process is depicted below.



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Caption: Workflow for MS analysis of **2-chloro-N-phenylaniline**.

Conclusion

This application note provides a comprehensive overview of the mass spectrometric analysis of **2-chloro-N-phenylaniline**. The detailed experimental protocol and the elucidation of the fragmentation pattern will be valuable for researchers in the fields of analytical chemistry, pharmaceutical sciences, and environmental analysis for the unambiguous identification and characterization of this compound. The characteristic fragments at m/z 168 and 167, resulting from the loss of a chlorine atom and hydrogen chloride respectively, serve as reliable indicators for the presence of **2-chloro-N-phenylaniline**.

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References

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- 2. researchgate.net [researchgate.net]
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